molecular formula C17H17FN2O3S B14809864 (2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B14809864
M. Wt: 348.4 g/mol
InChI Key: BXNVOPXBBRPSGE-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide: is a synthetic organic compound with a complex structure It features a sulfonamide group attached to a phenyl ring, which is further connected to a fluorophenyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(dimethylamino)sulfonyl]aniline. This intermediate is then reacted with 4-fluorobenzaldehyde under basic conditions to form the corresponding Schiff base. The final step involves the reaction of this Schiff base with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acrylamide moiety, resulting in amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)acrylamide
  • N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-bromophenyl)acrylamide
  • N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-methylphenyl)acrylamide

Uniqueness: The presence of the fluorine atom in N-{4-[(dimethylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high chemical stability and specific electronic interactions .

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C17H17FN2O3S/c1-20(2)24(22,23)16-10-8-15(9-11-16)19-17(21)12-5-13-3-6-14(18)7-4-13/h3-12H,1-2H3,(H,19,21)/b12-5+

InChI Key

BXNVOPXBBRPSGE-LFYBBSHMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.